REACTION_SMILES
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[CH2:40]1[O:41][CH2:42][CH2:43][CH2:44]1.[CH3:49][CH2:50][O:51][CH2:52][CH3:53].[CH3:54][OH:55].[Cl:37][CH2:38][Cl:39].[ClH:36].[N:20](=[N+:21]=[N-:22])[CH2:23][c:24]1[c:25]([O:31][C:32]([F:33])([F:34])[F:35])[cH:26][cH:27][c:28]([Cl:30])[cH:29]1.[NH4+:45].[Na+:48].[OH-:46].[OH-:47].[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[NH2:20][CH2:23][c:24]1[c:25]([O:31][C:32]([F:33])([F:34])[F:35])[cH:26][cH:27][c:28]([Cl:30])[cH:29]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
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Name
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[N-]=[N+]=NCc1cc(Cl)ccc1OC(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[N-]=[N+]=NCc1cc(Cl)ccc1OC(F)(F)F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[NH4+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
NCc1cc(Cl)ccc1OC(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |